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Compound of Interest

Compound Name: 5-bromo-4-fluoro-1H-indazole

Cat. No.: B1439341

An In-depth Technical Guide to 5-bromo-4-fluoro-1H-indazole for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 5-bromo-4-fluoro-1H-indazole, a critical
heterocyclic building block for researchers, medicinal chemists, and drug development
professionals. We will move beyond simple data recitation to explore the causality behind its
synthesis, its nuanced reactivity, and its strategic application in modern therapeutic design,
particularly in the realm of kinase inhibition.

Core Molecular Profile and Physicochemical
Properties

5-bromo-4-fluoro-1H-indazole is a substituted indazole that has gained prominence as a
versatile intermediate. Its unique arrangement of a bromine atom, a fluorine atom, and an
accessible N-H proton on the indazole scaffold provides multiple, orthogonal handles for
synthetic elaboration. This strategic functionalization makes it a highly valued starting material
in the synthesis of complex molecular architectures for drug discovery.

Key Physicochemical and Structural Data

The fundamental properties of 5-bromo-4-fluoro-1H-indazole are summarized below. This
data is essential for reaction planning, purification, and analytical characterization.
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Parameter Value Source(s)

CAS Number 1082041-85-7 [1]

Molecular Formula C7H4BrFN:2 [1]

Molecular Weight 215.02 g/mol [1]

IUPAC Name 5-bromo-4-fluoro-1H-indazole
YJOQUFUSNSCGHN-

InChl Key
UHFFFAOYSA-N
Light Earth Yellow Powder /

Appearance _ [1]
Solid

N _ 332.2£22.0 °C at 760 mmHg

Boiling Point ) [1]

(Predicted)
" Soluble in DMSO, DMF,

Solubility ] [2][3]
Methanol; Insoluble in Water.

Purity (Typical) >95-97% [1]

Synthesis Pathway: A Validated Three-Step Protocol

A robust and scalable synthesis for 5-bromo-4-fluoro-1H-indazole has been documented,

starting from the commercially available 3-fluoro-2-methylaniline.[4] The pathway involves a

sequence of bromination, oxidative cyclization (ring closure), and deprotection.[4] This

approach is efficient and suitable for producing the material in quantities required for extensive

research programs.[4]

Synthetic Workflow Diagram

The overall transformation is depicted below, illustrating the progression from the aniline

starting material to the final indazole product.
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Step 1: Regioselective Bromination

3-Fluoro-2-methylaniline

N-Bromosuccinimide (NBS)
cetonitrile, <10°C

4-Bromo-3-fluoro-2-methylaniline

1. Acetic Anhydride
2. Isoamyl Nitrite, Toluene, 110°C

Step 2: Oxidative Cyclization

1-(5-Bromo-4-fluoro-1H-
indazol-1-yl)ethanone

Base (e.g., K2CO3, NaOH)
Methanol/Water, RT

Step 3: Base-Mediated Deprotection

5-Bromo-4-fluoro-1H-indazole

Click to download full resolution via product page

Caption: Three-step synthesis of 5-bromo-4-fluoro-1H-indazole.

Detailed Experimental Protocol

The following protocol is adapted from validated patent literature, providing a self-validating
system for laboratory synthesis.[4]

Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline (Bromination)

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1439341?utm_src=pdf-body-img
https://www.benchchem.com/product/b1439341?utm_src=pdf-body
https://patents.google.com/patent/CN110452177A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Setup: In a multi-neck flask equipped with a stirrer and thermometer, dissolve 3-fluoro-2-
methylaniline (1.0 eq) in acetonitrile (15 volumes).

Cooling: Cool the solution to below 10°C using an ice bath.

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.5 eq) portion-wise, ensuring the
internal temperature remains below 10°C. The regioselectivity is driven by the activating,
ortho-para directing methyl and amino groups, with the sterically accessible position para to
the amine being favored.

Reaction: Stir the mixture at this temperature for 2 hours, monitoring by TLC for the
consumption of the starting material.

Workup: Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with
brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the title
compound.

Step 2: Synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Ring Closure)

o Acetylation: To the crude 4-bromo-3-fluoro-2-methylaniline (1.0 eq) from the previous step,
add acetic anhydride. This protects the amine and forms the acetyl group that will become
part of the final protected indazole.

Cyclization: Dissolve the acetylated intermediate in toluene (10 volumes). Heat the solution
to 110°C.

Diazotization & Cyclization: Add isoamyl nitrite (1.5 eq) dropwise. This reagent serves as the
diazotizing agent, converting the amino group (after in-situ deacetylation of the aniline
nitrogen is presumed to occur under the reaction conditions, though the patent acetylates
first) into a diazonium salt, which then undergoes intramolecular cyclization onto the methyl
group to form the indazole ring. The acetyl group ultimately resides on the indazole N1
position.

Isolation: After TLC indicates reaction completion (approx. 2-3 hours), concentrate the
mixture to dryness. Triturate the residue with methanol and filter to collect the solid product.
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Step 3: Synthesis of 5-bromo-4-fluoro-1H-indazole (Deprotection)

Setup: Suspend the acetylated indazole from Step 2 (1.0 eq) in a mixture of methanol (3
volumes) and water (3 volumes).

e Hydrolysis: Add a base such as potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq)
dissolved in water. The choice of a mild base like potassium bicarbonate can also be
effective with high yield (81%).[4]

e Reaction: Stir the suspension at room temperature for 12 hours. The acetyl protecting group
is readily cleaved under these basic conditions.

e |solation: Monitor by TLC. Upon completion, add additional water to precipitate the product
fully. Stir for 30 minutes, then collect the solid by filtration. Wash the filter cake with water
and dry to afford the final 5-bromo-4-fluoro-1H-indazole. The structure should be confirmed
by NMR, for which a proton NMR spectrum is provided in the reference patent.[4]

Chemical Reactivity and Derivatization Potential

The synthetic value of 5-bromo-4-fluoro-1H-indazole lies in its distinct reactive sites, which
can be addressed selectively.

e N1-Position: The proton on the N1 nitrogen of the pyrazole ring is acidic and can be readily
deprotonated by a mild base. This allows for straightforward N-alkylation or N-arylation, a
common strategy to modulate solubility, metabolic stability, and target engagement.

o C5-Position (Bromo): The bromine atom is a key functional handle for palladium-catalyzed
cross-coupling reactions. This site is ideal for introducing aryl or heteroaryl substituents via
reactions like the Suzuki-Miyaura, Stille, or Sonogashira couplings.[2][5] The electron-rich
nature of the indazole ring facilitates the oxidative addition step in these catalytic cycles.[5]

e C4-Position (Fluoro): The fluorine atom is generally stable but significantly influences the
molecule's electronic properties and pKa. It can also engage in favorable fluorine-protein
interactions (e.g., with backbone amides) and serves as a useful probe for 1°F NMR studies
during fragment-based screening.

Key Derivatization Strategies

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1439341?utm_src=pdf-body
https://patents.google.com/patent/CN110452177A/en
https://www.benchchem.com/product/b1439341?utm_src=pdf-body
https://patents.google.com/patent/CN110452177A/en
https://www.benchchem.com/product/b1439341?utm_src=pdf-body
https://www.echemi.com/produce/pr2508171160-5-bromo-4-fluoro-1-methyl-1h-indazole.html
https://www.mdpi.com/1420-3049/17/4/4508
https://www.mdpi.com/1420-3049/17/4/4508
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Indazole Inhibitor Core

Qndazole Nl-H) Qndazole NZD

1H-Bond (Donor) H-Bond (Acceptor)

|
|
|
Kinase Hinge Region;
|

(Backbone C=O) (Backbone N-H)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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